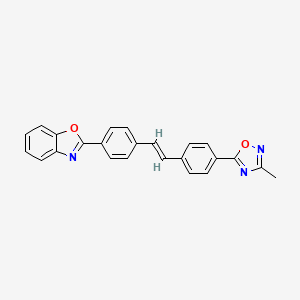
Benzoxazole, 2-(4-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)ethenyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a 1,2,4-oxadiazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives . The reaction conditions often involve refluxing in water or other solvents for a specified duration to achieve high yields.
Industrial Production Methods: Industrial production of benzoxazole derivatives may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and efficiency. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzoxazole derivatives undergo various chemical reactions, including:
Oxidation: Benzoxazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert benzoxazole derivatives to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Aplicaciones Científicas De Investigación
Benzoxazole derivatives have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzoxazole derivatives exhibit anticancer activity by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Benzimidazole: Another heterocyclic compound with similar biological activities.
Benzofuran: Shares structural similarities and is studied for its pharmacological properties.
1,2,4-Oxadiazole: A related heterocyclic compound with diverse applications in medicinal chemistry.
Uniqueness: Benzoxazole derivatives are unique due to their ability to undergo a wide range of chemical reactions and their diverse biological activities. Their structural versatility allows for extensive functionalization, making them valuable in drug discovery and development .
Propiedades
Número CAS |
64893-28-3 |
|---|---|
Fórmula molecular |
C24H17N3O2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-[4-[(E)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H17N3O2/c1-16-25-24(29-27-16)20-14-10-18(11-15-20)7-6-17-8-12-19(13-9-17)23-26-21-4-2-3-5-22(21)28-23/h2-15H,1H3/b7-6+ |
Clave InChI |
YDADFDRLKYUBEW-VOTSOKGWSA-N |
SMILES isomérico |
CC1=NOC(=N1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
SMILES canónico |
CC1=NOC(=N1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



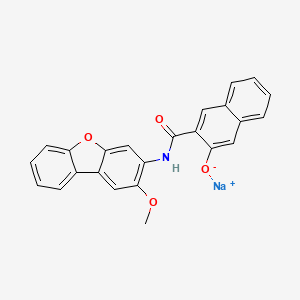
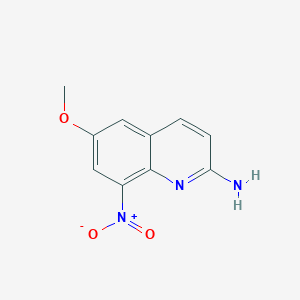

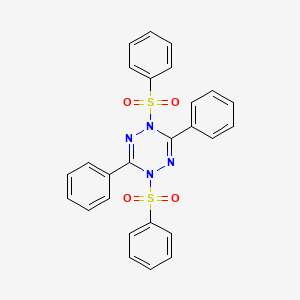

![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
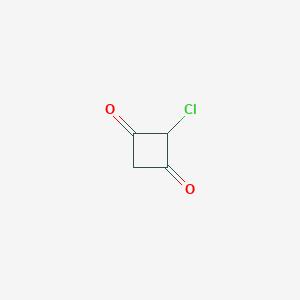
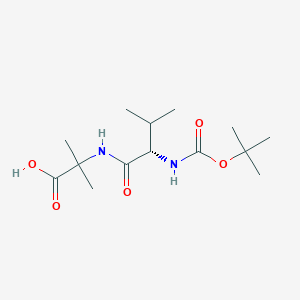
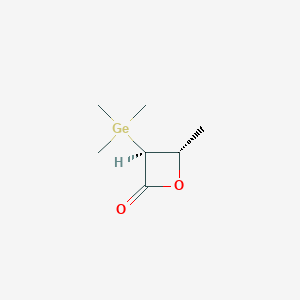
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
